1-BOC-4-[(3-METHYLPHENYL)AMINO]-PIPERIDINE
Overview
Description
“Tert-butyl 4-[(3-methylphenyl)amino]piperidine-1-carboxylate” is a chemical compound with the CAS Number: 679409-60-0 . It has a molecular weight of 290.41 . The IUPAC name for this compound is tert-butyl 4- (3-toluidino)-1-piperidinecarboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C17H26N2O2/c1-13-6-5-7-15(12-13)18-14-8-10-19(11-9-14)16(20)21-17(2,3)4/h5-7,12,14,18H,8-11H2,1-4H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Scientific Research Applications
Synthesis and Intermediate Uses
Tert-butyl 4-[(3-methylphenyl)amino]piperidine-1-carboxylate serves as an important intermediate in the synthesis of various biologically active compounds. For instance, tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate, synthesized through a low-cost amination process, is a crucial intermediate for creating biologically active benzimidazole compounds (Liu Ya-hu, 2010).
This compound is also a key intermediate in the development of small molecule anticancer drugs. For example, tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate has been synthesized from commercially available piperidin-4-ylmethanol through multiple reaction steps, emphasizing its role in cancer drug development (Binliang Zhang et al., 2018).
Another research study highlights the synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, which is a key intermediate of Vandetanib, a drug used in cancer treatment. This synthesis involved acylation, sulfonation, and substitution steps (Min Wang et al., 2015).
Biological Evaluation and Structural Analysis
Certain derivatives of tert-butyl 4-[(3-methylphenyl)amino]piperidine-1-carboxylate have undergone biological evaluation. For instance, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate was synthesized and evaluated for antibacterial and anthelmintic activities, highlighting its potential in therapeutic applications (C. Sanjeevarayappa et al., 2015).
In another study, the compound was used as an intermediate in the synthesis of novel (4-piperidinyl)-piperazines, which were evaluated as ACC1/2 non-selective inhibitors and showed potential in reducing hepatic de novo fatty acid synthesis in rats (Tomomichi Chonan et al., 2011).
The compound has also been involved in the synthesis and molecular structure determination of various chemical entities, such as tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate. This compound was characterized using NMR spectroscopy and mass spectrometry, and its crystal structure was determined via X-ray diffraction analysis (T. Moriguchi et al., 2014).
Anticorrosive Properties
- The compound has also been investigated for its anticorrosive behavior. A study on tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate explored its efficacy as a corrosion inhibitor for carbon steel in acidic conditions. This research demonstrated its high inhibition efficiency and potential for practical applications in corrosion protection (B. Praveen et al., 2021).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mechanism of Action
Target of Action
Tert-butyl 4-[(3-methylphenyl)amino]piperidine-1-carboxylate is a semi-flexible linker used in the development of PROTACs (Proteolysis-Targeting Chimeras) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation . The primary targets of this compound are therefore the proteins that are intended to be degraded by the PROTAC.
Mode of Action
The compound acts as a linker in PROTACs, connecting the E3 ligase recruiting moiety to the ligand that binds the target protein . The 3D orientation of the degrader and the formation of the ternary complex can be influenced by the rigidity incorporated into the linker region . This interaction leads to the ubiquitination and subsequent degradation of the target protein.
Properties
IUPAC Name |
tert-butyl 4-(3-methylanilino)piperidine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-13-6-5-7-15(12-13)18-14-8-10-19(11-9-14)16(20)21-17(2,3)4/h5-7,12,14,18H,8-11H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPSZFTDDJZNGLN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2CCN(CC2)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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